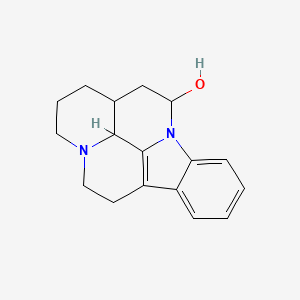

Vindeburnol

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C17H20N2O |

|---|---|

Poids moléculaire |

268.35 g/mol |

Nom IUPAC |

1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-ol |

InChI |

InChI=1S/C17H20N2O/c20-15-10-11-4-3-8-18-9-7-13-12-5-1-2-6-14(12)19(15)17(13)16(11)18/h1-2,5-6,11,15-16,20H,3-4,7-10H2 |

Clé InChI |

KOIGYXJOGRVNIS-UHFFFAOYSA-N |

SMILES |

C1CC2CC(N3C4=CC=CC=C4C5=C3C2N(C1)CC5)O |

SMILES isomérique |

C1C[C@@H]2C[C@H](N3C4=CC=CC=C4C5=C3[C@H]2N(C1)CC5)O |

SMILES canonique |

C1CC2CC(N3C4=CC=CC=C4C5=C3C2N(C1)CC5)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Vindeburnol; RU 24722; RU-24722; RU24722; |

Origine du produit |

United States |

Foundational & Exploratory

Vindeburnol's Mechanism of Action in Central Nervous System Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vindeburnol, a synthetic analog of the eburnamine-vincamine alkaloid, has emerged as a promising therapeutic candidate for a range of central nervous system (CNS) disorders. Preclinical studies have demonstrated its potential efficacy in models of Alzheimer's disease, multiple sclerosis, and depression.[1] This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its molecular targets and downstream signaling pathways. The information is compiled from key preclinical studies to assist researchers and drug development professionals in understanding its therapeutic potential.

Core Mechanism of Action: Targeting the Locus Coeruleus and Enhancing Neurotrophic Support

The primary mechanism of action of this compound centers on the Locus Coeruleus (LC) , the principal source of norepinephrine (B1679862) (NE) in the brain.[2][3] By modulating the noradrenergic system, this compound exerts neuroprotective and procognitive effects. This is primarily achieved through the activation of tyrosine hydroxylase (TH) , the rate-limiting enzyme in catecholamine synthesis.[2] Enhanced TH activity leads to increased NE levels, which in turn plays a crucial role in neuroinflammation, neuroprotection, and cognitive functions.

A key downstream effect of this compound's activity is the modulation of the cyclic AMP (cAMP) signaling pathway . In vitro studies have shown that this compound inhibits phosphodiesterase (PDE) activity, leading to an increase in intracellular cAMP levels.[3][4] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of target genes, including Brain-Derived Neurotrophic Factor (BDNF) , a critical neurotrophin for neuronal survival, growth, and synaptic plasticity.[3][4]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies investigating the efficacy and properties of this compound.

Table 1: In Vitro and In Vivo Efficacy of this compound

| Parameter | Model System | Result | Reference |

| Phosphodiesterase (PDE) Inhibition (EC50) | In vitro assay | ~50 μM | [3][4] |

| Amyloid Burden Reduction | 5xFAD transgenic mouse model of Alzheimer's disease | Reduced amyloid burden in the hippocampus and cortex. | [3][4] |

| Neuroinflammation | Experimental Autoimmune Encephalomyelitis (EAE) mouse model of Multiple Sclerosis | Decreased astrocyte activation in the cerebellum and Locus Coeruleus. | [4] |

| Demyelination | EAE mouse model | Reduced number of demyelinated regions in the cerebellum. | [4] |

| Behavioral Normalization | 5xFAD transgenic mouse model | Normalized hyperlocomotion and anxiety-like behavior in the open field test. Reduced exploration time in the novel object recognition test. | [3][4] |

Table 2: Pharmacokinetic and Toxicological Profile of this compound

| Parameter | Study Design | Result | Reference |

| Oral Bioavailability | Pharmacokinetic analysis in mice (40 mg/kg) | 75% | [2] |

| Half-life | Pharmacokinetic analysis in mice (40 mg/kg) | 7.58 hours | [2] |

| Subchronic Toxicity (14 days, oral) | C57BL/6 mice | Good safety profile at 20 mg/kg/day. 80 mg/kg/day caused 20% mortality and hepatotoxicity. | [2] |

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action in CNS disorders.

References

Vindeburnol: A Technical Whitepaper on a Synthetic Vincamine Derivative for Neurotherapeutic Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vindeburnol, a synthetic derivative of the eburnamine-vincamine alkaloid class of natural products, has emerged as a promising agent for the treatment of central nervous system (CNS) disorders.[1] Sharing the core structure of its parent compound, vincamine (B1683053), this compound exhibits a distinct neuropsychopharmacological profile with potential therapeutic applications in neurodegenerative diseases and depression.[1][2][3] Preclinical studies have elucidated its cognitive-enhancing properties, favorable pharmacokinetic profile, and a unique mechanism of action centered on the modulation of key neuroplasticity and neuroinflammatory pathways.[2][4][5] This technical guide provides a comprehensive overview of this compound, including its synthesis from vincamine, detailed experimental protocols for its evaluation, quantitative pharmacological data, and a visualization of its proposed signaling pathways.

Introduction

Vincamine, a monoterpenoid indole (B1671886) alkaloid isolated from Vinca minor, has a long history of use in Europe for cerebrovascular disorders and cognitive impairment.[6][7][8] Its synthetic derivative, this compound (also known as (±)-(3α,14β)-20,21-dinoreburnamenin-14-ol), represents a second-generation compound with potentially enhanced therapeutic properties.[1] Unlike vincamine, this compound lacks the carbomethoxy group at the C-14 position, a structural modification that influences its biological activity. This document serves as an in-depth technical resource for researchers and drug development professionals interested in the preclinical characterization and potential clinical translation of this compound.

Synthesis of this compound from Vincamine

While several total synthesis routes for this compound have been described, a targeted synthesis from the more readily available vincamine is of significant interest for streamlined production. A plausible synthetic pathway involves the conversion of vincamine to a key nitrile intermediate, followed by reduction to yield this compound.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound from vincamine.

Experimental Protocol: Synthesis of this compound from a Trans-Nitrile Intermediate

This protocol is based on the reduction of a trans-nitrile precursor, a key step in the total synthesis of this compound.

-

Preparation of the Reaction Mixture: Dissolve the trans-nitrile intermediate (1.0 eq) in anhydrous toluene (B28343) (approx. 20 mL per mmol of nitrile) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Cooling: Cool the solution to -15°C using an appropriate cooling bath (e.g., ice-salt bath).

-

Addition of Reducing Agent: Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) in toluene (e.g., 1.0 M solution, 3.3 eq) to the cooled nitrile solution while maintaining the temperature at -15°C.

-

Reaction Monitoring: Stir the reaction mixture at -15°C for 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of 5% hydrochloric acid.

-

Neutralization and Extraction: Neutralize the solution with a 10% aqueous solution of sodium bicarbonate and extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., dichloromethane/methanol, 96:4) to afford this compound.

Pharmacological Data

Comprehensive preclinical studies have characterized the pharmacokinetic and toxicological profile of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Reference |

| Administration Route | Oral | [2] |

| Dose | 40 mg/kg | [2] |

| Oral Bioavailability | 75% | [2][4][5] |

| Half-life (t½) | 7.58 h | [2][4][5] |

Table 2: Subchronic Toxicity of this compound in Mice (14-day oral administration)

| Dose | Mortality Rate | Key Toxicological Findings | Reference |

| 20 mg/kg/day | 0% | Good safety profile | [2][4][5] |

| 80 mg/kg/day | 20% | Hepatotoxicity | [2][4][5] |

Mechanism of Action and Signaling Pathways

This compound exerts its neuroprotective and cognitive-enhancing effects through a multi-faceted mechanism of action, primarily involving the locus coeruleus.

Key Mechanistic Features:

-

Activation of Tyrosine Hydroxylase (TH): this compound enhances the levels of TH and its mRNA in the locus coeruleus, the principal site of norepinephrine (B1679862) synthesis in the brain.[2] This leads to increased levels of norepinephrine and dopamine (B1211576) in the brainstem and striatum.[2]

-

Modulation of Gene Expression: Transcriptomic analysis of the locus coeruleus has revealed that this compound regulates the expression of genes involved in neuroplasticity, neurogenesis, and neuroinflammation.[2] Notably, it upregulates key regulators of neurogenesis and synaptic plasticity, such as Npas4 and Cfap69, while downregulating genes associated with neuroinflammation, including Ctss and Hspa1b.[2][4][5]

-

cAMP-Mediated Neurotrophic Factor Expression: In vitro studies have shown that this compound increases the expression of brain-derived neurotrophic factor (BDNF) in a cAMP-dependent manner.[9][10]

-

Phosphodiesterase Inhibition: this compound has been shown to inhibit phosphodiesterase activity, which can lead to increased intracellular cAMP levels.[9][10]

Signaling Pathway Diagram

Caption: this compound's proposed mechanism of action.

Experimental Protocols

The following are detailed methodologies for key preclinical experiments used to characterize this compound.

Experimental Workflow

Caption: General experimental workflow for preclinical studies.

Subchronic Toxicity Study in Mice

This protocol provides a general framework for a 14-day oral toxicity study.

-

Animal Model: Use equal numbers of male and female mice (e.g., C57BL/6), typically 10-20 per sex per group.

-

Groups:

-

Control group: Vehicle (e.g., sterile 0.9% saline).

-

This compound low dose group: 20 mg/kg/day.

-

This compound high dose group: 80 mg/kg/day.

-

-

Administration: Administer this compound or vehicle orally once daily for 14 consecutive days.

-

Observations:

-

Daily: Monitor for clinical signs of toxicity and mortality.

-

Weekly: Record body weight and food consumption.

-

-

Terminal Procedures (Day 15):

-

Collect blood samples for hematological and serum biochemical analysis.

-

Perform a complete necropsy, including examination of all major organs.

-

Record organ weights.

-

Preserve tissues for histopathological examination, with a focus on target organs identified during necropsy.

-

Pharmacokinetic Analysis in Mice

-

Animal Model: Use adult male mice.

-

Dosing: Administer a single oral dose of this compound (40 mg/kg).

-

Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein) at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Plasma Preparation: Centrifuge blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify this compound concentrations in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, and oral bioavailability) using appropriate software.

Novel Object Recognition (NOR) Test for Episodic Memory in Mice

-

Apparatus: A square open-field arena made of non-porous plastic.

-

Objects: Use two sets of identical objects that are of similar size and complexity but can be easily discriminated by the mice.

-

Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes.

-

Training/Familiarization (Day 2):

-

Place two identical objects in opposite corners of the arena.

-

Allow each mouse to explore the objects for a set period (e.g., 10 minutes).

-

-

Testing (Day 2, after a retention interval, e.g., 1 hour):

-

Replace one of the familiar objects with a novel object.

-

Place the mouse back in the arena and record its exploratory behavior for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Measure the time spent exploring the familiar object (Tf) and the novel object (Tn).

-

Calculate a discrimination index (DI) using the formula: DI = (Tn - Tf) / (Tn + Tf). A higher DI indicates better recognition memory.

-

Transcriptomic Analysis of the Locus Coeruleus

-

Tissue Collection: Following behavioral testing, euthanize the mice and rapidly dissect the locus coeruleus region of the brainstem.

-

RNA Extraction: Isolate total RNA from the tissue samples using a suitable kit and assess RNA quality and quantity.

-

Library Preparation and Sequencing: Prepare RNA sequencing (RNA-seq) libraries and perform high-throughput sequencing (e.g., on an Illumina platform).

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis between the this compound-treated and control groups to identify significantly up- and down-regulated genes.

-

Conduct pathway and gene ontology analysis to determine the biological processes affected by this compound.

-

Conclusion

This compound is a synthetic derivative of vincamine with a compelling preclinical profile that warrants further investigation for the treatment of CNS disorders. Its favorable pharmacokinetics, demonstrated cognitive-enhancing effects, and unique mechanism of action involving the modulation of the noradrenergic system and neurotrophic pathways, position it as a promising candidate for drug development. The data and protocols presented in this technical guide provide a solid foundation for researchers and scientists to advance the study of this compound and explore its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]

- 3. Noradrenaline release from the locus coeruleus shapes stress-induced hippocampal gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]

- 7. The gene expression landscape of the human locus coeruleus revealed by single-nucleus and spatially-resolved transcriptomics | eLife [elifesciences.org]

- 8. Vincamine - Wikipedia [en.wikipedia.org]

- 9. Subchronic Toxicity Study - Creative Biolabs [creative-biolabs.com]

- 10. The gene expression landscape of the human locus coeruleus revealed by single-nucleus and spatially-resolved transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Vindeburnol on Tyrosine Hydroxylase Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vindeburnol, a synthetic derivative of the plant alkaloid vincamine, has demonstrated neuroprotective properties in various preclinical models of neurological disorders. While its precise mechanisms of action are still under investigation, emerging evidence suggests that this compound may positively modulate catecholaminergic systems, in part by influencing the activity and expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine (B1211576) and norepinephrine (B1679862) synthesis. This technical guide provides an in-depth analysis of the current understanding of this compound's effect on TH activation, focusing on a proposed indirect mechanism involving phosphodiesterase inhibition and subsequent activation of the cAMP/PKA signaling cascade, as well as its influence on Brain-Derived Neurotrophic Factor (BDNF) expression. This document summarizes the available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction

Tyrosine hydroxylase (EC 1.14.16.2) is a critical enzyme in the biosynthesis of catecholamines, converting L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor to dopamine, norepinephrine, and epinephrine. The regulation of TH activity is a key determinant of catecholamine levels in the central nervous system, and its dysregulation is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including Parkinson's disease and depression.

This compound (also known as RU24722) has been investigated for its therapeutic potential in neurodegenerative diseases.[1][2] Notably, studies have indicated that this compound can increase the expression of TH in neurons of the locus coeruleus.[3] Furthermore, research in a mouse model of Alzheimer's disease has shown that this compound can increase neuronal BDNF expression in a cAMP-dependent manner and inhibit phosphodiesterase (PDE) activity.[1] These findings point towards an indirect mechanism for the activation of existing TH enzyme, which is the focus of this guide.

Quantitative Data

The available quantitative data on this compound's direct and indirect effects relevant to tyrosine hydroxylase activation is limited. The following table summarizes the key findings.

| Parameter | Value | Cell/Animal Model | Source |

| Phosphodiesterase (PDE) Inhibition (EC50) | ~ 50 µM | In vitro | [1] |

| Increase in TH-expressing cells | Qualitative increase | Locus Coeruleus of Balb/C mice | [3] |

Proposed Mechanism of Action: Indirect Activation of Tyrosine Hydroxylase

Based on the available literature, this compound is hypothesized to activate tyrosine hydroxylase through an indirect signaling cascade rather than direct enzymatic activation. The proposed pathway involves two key interconnected elements: the inhibition of phosphodiesterase and the upregulation of Brain-Derived Neurotrophic Factor (BDNF).

Phosphodiesterase Inhibition and the cAMP/PKA Pathway

This compound has been shown to inhibit phosphodiesterase (PDE) with an EC50 of approximately 50 µM.[1] PDEs are enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in numerous cellular processes. By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP.

Elevated cAMP levels activate Protein Kinase A (PKA). PKA, in turn, phosphorylates tyrosine hydroxylase at specific serine residues (primarily Ser40), leading to a conformational change that increases its catalytic activity. This relieves the feedback inhibition caused by catecholamines and enhances the synthesis of L-DOPA.

Upregulation of Brain-Derived Neurotrophic Factor (BDNF)

The increase in cAMP levels initiated by this compound also leads to the upregulation of BDNF expression.[1] BDNF is a neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity. Importantly, BDNF is known to promote the transcription of the tyrosine hydroxylase gene, leading to increased synthesis of the TH enzyme over the long term.

The following diagram illustrates this proposed signaling pathway:

References

- 1. The locus coeruleus neuroprotective drug this compound normalizes behavior in the 5xFAD transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A natural product-inspired chemical tool for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrosine hydroxylase expression within Balb/C and C57black/6 mouse locus coeruleus. I. Topological organization and phenotypic plasticity of the enzyme-containing cell population - PubMed [pubmed.ncbi.nlm.nih.gov]

Vindeburnol: A Preclinical Neuroprotective Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vindeburnol, a synthetic derivative of the vinca (B1221190) alkaloid vincamine (B1683053), has emerged as a promising neuroprotective agent in a range of preclinical studies.[1][2] This technical guide provides a comprehensive overview of the neuroprotective properties of this compound, focusing on its therapeutic potential in neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis. We delve into the quantitative data from preclinical models, detail the experimental protocols used to assess its efficacy, and visually represent its mechanism of action through signaling pathway diagrams.

Neuroprotective Effects in Preclinical Models

This compound has demonstrated significant neuroprotective effects in two key animal models of neurodegenerative diseases: the 5xFAD transgenic mouse model of Alzheimer's disease and the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis.

Alzheimer's Disease Model (5xFAD Mice)

In the 5xFAD mouse model, which is characterized by the rapid accumulation of amyloid-beta (Aβ) plaques, this compound treatment has been shown to reduce the amyloid burden in critical brain regions.[2] Studies have reported a notable decrease in Aβ plaques in both the hippocampus and the cortex.[2]

Multiple Sclerosis Model (EAE Mice)

In the EAE mouse model, a well-established model for studying multiple sclerosis, this compound has been shown to ameliorate the clinical signs of the disease and reduce demyelination.[1] Treatment with this compound led to a significant decrease in the number of demyelinated regions in the cerebellum.[1] Furthermore, a study utilizing a cuprizone-induced demyelination model demonstrated that this compound treatment resulted in a 1.2-fold improvement in recovery compared to spontaneous recovery, with statistically significant reductions in lesion area and signal intensity on MRI scans.[3]

Quantitative Data Summary

To facilitate a clear comparison of this compound's efficacy across different preclinical studies, the following tables summarize the key quantitative findings.

Table 1: Efficacy of this compound in the 5xFAD Mouse Model of Alzheimer's Disease

| Parameter | Brain Region | Effect of this compound | Reference |

| Amyloid Burden | Hippocampus | Reduced | [2] |

| Amyloid Burden | Cortex | Reduced | [2] |

| Anxiety-like Behavior (Open Field Test) | - | Normalized time spent in the center vs. near the walls | [2] |

| Hyperlocomotion | - | Reduced | [2] |

| Exploration Time (Novel Object Recognition) | - | Reduced (normalized) | [2] |

Table 2: Efficacy of this compound in the EAE Mouse Model of Multiple Sclerosis

| Parameter | Brain Region/Tissue | Effect of this compound | Reference |

| Clinical Signs | - | Improved | [1] |

| Demyelinated Regions | Cerebellum | Reduced | [1] |

| Astrocyte Activation | Locus Coeruleus | Reduced | [1] |

| Astrocyte Activation | Cerebellum | Reduced | [1] |

| Tyrosine Hydroxylase (TH)+ Neuronal Hypertrophy | Locus Coeruleus | Reduced | [1] |

| Noradrenaline (NA) Levels | Spinal Cord | Increased | [1] |

Table 3: In Vitro Activity of this compound

| Parameter | Assay | Result | Reference |

| Phosphodiesterase (PDE) Inhibition | In vitro enzyme assay | EC50 ≈ 50 μM | [2] |

| Neuronal BDNF Expression | In vitro neuronal culture | Increased (cAMP-dependent) | [2] |

Mechanism of Action

The neuroprotective effects of this compound are believed to be mediated through its action on the noradrenergic system, specifically by targeting the locus coeruleus (LC).[1][2] The proposed mechanism involves the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This, in turn, is thought to activate protein kinase A (PKA) and subsequently the transcription factor cAMP response element-binding protein (CREB), leading to an upregulation of brain-derived neurotrophic factor (BDNF) expression.[2] BDNF is a key neurotrophin that plays a crucial role in neuronal survival, growth, and synaptic plasticity.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

5xFAD Mouse Model of Alzheimer's Disease

-

Animal Model: 5xFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PSEN1), leading to early and aggressive amyloid plaque deposition.[4][5]

-

Treatment Paradigm: The specific duration of this compound administration can vary between studies, but a representative protocol would involve chronic treatment starting before or at the onset of significant pathology. For instance, treatment could be initiated in 4-month-old mice and continue for a specified period before behavioral and histological assessments.[4]

-

Behavioral Assessments:

-

Open Field Test: To assess locomotor activity and anxiety-like behavior. Mice are placed in an open arena, and parameters such as distance traveled, time spent in the center versus the periphery, and rearing frequency are recorded.[2]

-

Novel Object Recognition Test: To evaluate learning and memory. The test consists of a familiarization phase with two identical objects and a subsequent test phase where one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured as an index of recognition memory.[2]

-

-

Histological and Biochemical Analysis:

-

Amyloid Plaque Quantification: Brains are sectioned and stained with amyloid-binding dyes like Thioflavin S or specific antibodies against Aβ (e.g., 4G8). The plaque burden is then quantified in specific brain regions like the hippocampus and cortex using image analysis software.[6]

-

References

- 1. The vincamine derivative this compound provides benefit in a mouse model of multiple sclerosis: effects on the Locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The locus coeruleus neuroprotective drug this compound normalizes behavior in the 5xFAD transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive Analysis of the 5xFAD Mouse Model of Alzheimer’s Disease Using dMRI, Immunohistochemistry, and Neuronal and Glial Functional Metabolic Mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of Vindeburnol in Promoting Neuroplasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vindeburnol, a synthetic derivative of the eburnamine-vincamine class of alkaloids, has emerged as a promising compound in the field of neuroscience.[1][2] Preclinical studies have demonstrated its potential therapeutic properties in various in vivo models of central nervous system (CNS) disorders, including Alzheimer's disease, multiple sclerosis, and depression.[2] This technical guide provides an in-depth overview of the current understanding of this compound's role in promoting neuroplasticity, with a focus on its mechanism of action, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the associated signaling pathways.

Mechanism of Action

This compound's pro-neuroplasticity effects are believed to be mediated through a multi-faceted mechanism primarily centered on the locus coeruleus (LC), the principal site of norepinephrine (B1679862) synthesis in the brain.[1] The core mechanisms include:

-

Activation of Tyrosine Hydroxylase (TH): this compound has been shown to enhance the levels of both tyrosine hydroxylase (the rate-limiting enzyme in catecholamine synthesis) and its mRNA in the locus coeruleus.[1] This leads to an increase in the production of norepinephrine and dopamine, crucial neurotransmitters involved in cognitive functions and mood regulation.[3]

-

Modulation of Gene Expression: Transcriptomic analysis of the locus coeruleus in mice treated with this compound has revealed the regulation of key genes involved in neurogenesis, synaptic plasticity, and the reduction of neuroinflammation.[1][4]

-

cAMP-Dependent Increase in BDNF: In vitro studies have shown that this compound increases the expression of brain-derived neurotrophic factor (BDNF), a critical neurotrophin for neuronal survival, growth, and synaptic plasticity, in a cyclic adenosine (B11128) monophosphate (cAMP)-dependent manner.[5][6]

-

Phosphodiesterase (PDE) Inhibition: this compound has been observed to inhibit phosphodiesterase activity, which would lead to an increase in intracellular cAMP and cGMP levels, further promoting neuroplasticity-related signaling cascades.[5]

Data Presentation

Pharmacokinetics and Toxicity

A comprehensive preclinical assessment of this compound in mice has provided key pharmacokinetic and toxicity data.[1]

| Parameter | Value | Conditions |

| Oral Bioavailability | 75% | 40 mg/kg dose in mice[1] |

| Half-life (t½) | 7.58 h | 40 mg/kg dose in mice[1] |

| Mortality (14-day study) | 0% | 20 mg/kg/day (therapeutic dose)[1] |

| 20% | 80 mg/kg/day (high dose)[1] | |

| Hepatotoxicity | Not observed | 20 mg/kg/day[1] |

| Observed | 80 mg/kg/day[1] |

Behavioral Studies in Mice

This compound has been shown to improve episodic memory without significantly affecting motor activity in behavioral tests.[1] In a transgenic mouse model of Alzheimer's disease (5xFAD), this compound normalized anxiety-like behaviors.[5][6]

| Behavioral Test | Animal Model | Key Findings |

| Novel Object Recognition Test | C57bl/6J mice | Specific improvement in episodic memory[1] |

| Open Field Test | 5xFAD mice | Normalized the increase of time spent in the center and reduced hyperlocomotion[5][6] |

| Novel Object Recognition Test | 5xFAD mice | Reduced the increased exploration time observed in 5xFAD mice[5][6] |

Transcriptomic Analysis of the Locus Coeruleus

Transcriptomic profiling of the locus coeruleus in mice treated with this compound (20 mg/kg) identified 10 differentially expressed genes.[1][4]

| Gene | Regulation | Known Function in the CNS |

| Npas4 | Upregulated | A calcium-dependent transcription factor that regulates excitatory-inhibitory balance, crucial for neural circuit formation and plasticity.[2][7] It is a key regulator of associative synaptic plasticity.[7] |

| Cfap69 | Upregulated | While primarily known for its role in cilia and flagella assembly, its specific function in the brain is still under investigation.[8] |

| Ctss | Downregulated | Cathepsin S, a cysteine protease implicated in neuroinflammation.[1] Its increased expression is associated with aging and Alzheimer's disease.[1] |

| Hspa1b | Downregulated | A heat shock protein involved in cellular stress response and has been linked to neuroinflammation.[9][10] |

(Note: The full list of 10 differentially expressed genes and their precise fold changes are detailed in the supplementary materials of the primary preclinical characterization study.)

In Vitro Activity

| Assay | Result |

| Phosphodiesterase Activity | EC₅₀ near 50 μM[5] |

| Neuronal BDNF Expression | Increased in a cAMP-dependent manner[5] |

Experimental Protocols

Subchronic Toxicity Study

-

Animals: 10-week-old male C57bl/6J mice.

-

Groups:

-

Control group (received water).

-

Therapeutic dose group (20 mg/kg this compound).

-

High-dose group (80 mg/kg this compound).

-

-

Administration: Oral gavage, once daily for 14 consecutive days.

-

Parameters Monitored: Mortality, clinical observations, body weight dynamics, and biochemical blood parameters.[1]

Pharmacokinetic Analysis

-

Animals: Male C57bl/6J mice.

-

Dose: 40 mg/kg this compound.

-

Administration: Oral.

-

Sample Collection: Blood samples collected at various time points post-administration.

-

Analysis: this compound concentration in plasma determined by a suitable analytical method (e.g., LC-MS/MS) to calculate pharmacokinetic parameters such as bioavailability and half-life.[1]

Behavioral Analysis: Novel Object Recognition Test

-

Animals: Male C57bl/6J mice.

-

Habituation: Mice are individually habituated to an open-field arena.

-

Training Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore for a set period.

-

Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded. An increased preference for the novel object is indicative of intact recognition memory.[1]

Transcriptomic Profiling of the Locus Coeruleus

-

Animals: Male C57bl/6J mice.

-

Treatment: this compound (20 mg/kg) or vehicle administered for a specified period.

-

Tissue Collection: The locus coeruleus is dissected from the brain.

-

RNA Extraction and Sequencing: Total RNA is extracted from the tissue, and RNA sequencing is performed to generate transcriptomic data.

-

Data Analysis: Differentially expressed genes between the this compound-treated and control groups are identified using bioinformatics tools. Functional enrichment analysis is then performed to determine the biological pathways and processes affected by this compound.[1]

Mandatory Visualizations

Caption: Proposed signaling pathway of this compound in promoting neuroplasticity.

Caption: Workflow of the comprehensive preclinical assessment of this compound.

Conclusion

This compound demonstrates significant potential as a neuroplasticity-promoting agent. Its unique mechanism of action, centered on the locus coeruleus, involves the enhancement of catecholamine synthesis and the modulation of genes crucial for neurogenesis and synaptic plasticity, while concurrently reducing neuroinflammatory markers. The favorable pharmacokinetic profile and procognitive effects observed in preclinical models warrant further investigation. For drug development professionals, this compound presents an interesting scaffold for the design of novel therapeutics targeting cognitive decline and neurodegenerative diseases. Future research should aim to further elucidate the downstream targets of the modulated genes and explore the long-term efficacy and safety of this compound in more complex disease models.

References

- 1. Neuronal cathepsin S increases neuroinflammation and causes cognitive decline via CX3CL1-CX3CR1 axis and JAK2-STAT3 pathway in aging and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Essential Functions of the Transcription Factor Npas4 in Neural Circuit Development, Plasticity, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The locus coeruleus neuroprotective drug this compound normalizes behavior in the 5xFAD transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuronal cathepsin S increases neuroinflammation and causes cognitive decline via CX3CL1‐CX3CR1 axis and JAK2‐STAT3 pathway in aging and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Essential Functions of the Transcription Factor Npas4 in Neural Circuit Development, Plasticity, and Diseases [frontiersin.org]

- 8. Absence of CFAP69 Causes Male Infertility due to Multiple Morphological Abnormalities of the Flagella in Human and Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Endothelial Cell-Related Genes EIF1 and HSPA1B Contribute to the Pathogenesis of Alzheimer’s Disease by Modulating Peripheral Immunoinflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heat-Shock Proteins in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

Vindeburnol's Therapeutic Potential in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical investigation of vindeburnol, a synthetic derivative of the plant alkaloid vincamine (B1683053), in various models of neurodegenerative diseases. This document synthesizes key findings on its mechanism of action, efficacy, and the experimental methodologies used to evaluate its therapeutic potential, with a focus on Alzheimer's disease and multiple sclerosis.

Executive Summary

This compound has emerged as a promising neuroprotective agent with demonstrated efficacy in preclinical models of neurodegenerative disorders. Its primary mechanism of action appears to be the modulation of the locus coeruleus (LC), the principal source of noradrenaline (NA) in the brain. By enhancing noradrenergic neurotransmission, this compound exerts anti-inflammatory and neuroprotective effects. In models of Alzheimer's disease, it has been shown to reduce amyloid plaque burden and alleviate behavioral deficits. In multiple sclerosis models, it mitigates clinical symptoms, reduces demyelination, and decreases neuroinflammation. This guide details the experimental evidence, protocols, and underlying signaling pathways associated with this compound's neuroprotective effects.

Data Presentation: Efficacy of this compound in Neurodegenerative Disease Models

The following tables summarize the key quantitative findings from studies investigating this compound in animal models of Alzheimer's disease and multiple sclerosis.

Table 1: Effects of this compound in the 5xFAD Mouse Model of Alzheimer's Disease

| Parameter | Model | Treatment Group | Control Group | Outcome | Reference |

| Amyloid Burden | 5xFAD Mice | This compound | Vehicle | Reduced amyloid burden in the hippocampus and cortex.[1][2] | [1][2] |

| Anxiety-like Behavior (Open Field Test) | 5xFAD Mice | This compound | Vehicle | Normalized the increased time spent in the center and decreased time near the walls.[1][2] | [1][2] |

| Exploration Time (Novel Object Recognition) | 5xFAD Mice | This compound | Wild-type Littermates | Reduced the increased exploration time observed in 5xFAD mice.[1][2] | [1][2] |

| Hyperlocomotion | 5xFAD Mice | This compound | Vehicle | Reduced hyperlocomotion.[1][2] | [1][2] |

| Phosphodiesterase Inhibition (in vitro) | N/A | This compound | N/A | EC50 near 50 μM.[1][2] | [1][2] |

Table 2: Effects of this compound in the EAE Mouse Model of Multiple Sclerosis

| Parameter | Model | Treatment Group | Control Group | Outcome | Reference |

| Clinical Score | EAE Mice | This compound | Vehicle | Significantly reduced clinical scores. | [3] |

| Astrocyte Activation (Cerebellum & LC) | EAE Mice | This compound | Vehicle | Decreased astrocyte activation.[4] | [4] |

| Demyelinated Regions (Cerebellum) | EAE Mice | This compound | Vehicle | Reduced the number of demyelinated regions.[4] | [4] |

| TH+ Neuronal Hypertrophy (LC) | EAE Mice | This compound | Vehicle | Reduced hypertrophy of tyrosine hydroxylase-positive neurons.[4] | [4] |

| Noradrenaline Levels (Spinal Cord) | EAE Mice | This compound | Vehicle | Increased noradrenaline levels.[4] | [4] |

| Pro-inflammatory Cytokine Production (Splenic T cells) | EAE Mice | This compound | Vehicle | No reduction observed, suggesting a primarily central action.[4] | [4] |

Experimental Protocols

This section details the methodologies employed in the key studies investigating this compound.

Alzheimer's Disease Model: 5xFAD Transgenic Mice

-

Animal Model: 5xFAD transgenic mice, which exhibit robust amyloid burden at an early age.[1][2] Wild-type littermates were used as controls.

-

Behavioral Assessments:

-

Histopathological Analysis:

-

Amyloid Plaque Quantification: Brain tissue from the hippocampus and cortex was analyzed to determine the extent of amyloid burden.

-

-

In Vitro Assays:

-

Phosphodiesterase Activity Assay: Conducted to determine the half-maximal effective concentration (EC50) of this compound for inhibiting phosphodiesterase.[1][2]

-

Neuronal BDNF Expression: In vitro experiments were performed to assess the effect of this compound on the expression of brain-derived neurotrophic factor (BDNF) in neurons.[1][2]

-

Multiple Sclerosis Model: Experimental Autoimmune Encephalomyelitis (EAE)

-

Animal Model: Female C57BL/6 mice were used to induce EAE.[4][5]

-

Induction of EAE: Mice were immunized with myelin oligodendrocyte glycoprotein (B1211001) (MOG)35-55 peptide.[4][5]

-

Treatment Protocol: this compound was administered to the mice at the first appearance of clinical signs of EAE.[4][5]

-

Clinical Assessment: Clinical signs of EAE were monitored and scored to assess disease severity and progression.

-

Immunological Assays:

-

Cytokine Production: Splenic T cells were isolated to measure the production of pro-inflammatory cytokines.[4]

-

-

Histopathological and Neurochemical Analysis:

-

Immunohistochemistry: Brain and spinal cord tissues were analyzed for astrocyte activation (GFAP staining), demyelination, and the status of tyrosine hydroxylase (TH)-positive neurons in the locus coeruleus.[4]

-

Neurotransmitter Quantification: Noradrenaline levels in the spinal cord were measured.[4]

-

Gene Expression Analysis: The expression of genes involved in the survival and maturation of locus coeruleus neurons was assessed.[4]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of this compound and the general experimental workflows used in its investigation.

Caption: Proposed signaling cascade of this compound's neuroprotective effects.

Caption: Experimental workflow for investigating this compound in an AD mouse model.

Caption: Experimental workflow for investigating this compound in an EAE mouse model of MS.

References

- 1. researchgate.net [researchgate.net]

- 2. The locus coeruleus neuroprotective drug this compound normalizes behavior in the 5xFAD transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The vincamine derivative this compound provides benefit in a mouse model of multiple sclerosis: effects on the Locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.uky.edu [scholars.uky.edu]

Pharmacological Profile of Vindeburnol and its Therapeutic Potential: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vindeburnol, a synthetic derivative of the eburnamine-vincamine class of alkaloids, has emerged as a promising neuropsychopharmacological agent with significant therapeutic potential for a range of central nervous system (CNS) disorders. Preclinical studies have demonstrated its cognitive-enhancing effects, neuroprotective properties, and potential as an antidepressant. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, safety profile, and therapeutic potential. Detailed experimental protocols for key preclinical studies are provided, along with a quantitative summary of the available data. Furthermore, this guide illustrates the key signaling pathways and experimental workflows associated with this compound research through detailed diagrams.

Pharmacological Profile

Mechanism of Action

This compound exerts its pharmacological effects through a multi-target mechanism, primarily centered on the modulation of key neuronal signaling pathways. The principal mechanisms of action include:

-

Phosphodiesterase (PDE) Inhibition: this compound has been shown to inhibit phosphodiesterase activity, with a reported EC50 value of approximately 50 μM.[1][2] By inhibiting PDE, this compound increases intracellular levels of cyclic adenosine (B11128) monophosphate (camp).

-

Activation of the cAMP/PKA/CREB/BDNF Signaling Pathway: The elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, upregulating the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF).[1][2] Increased BDNF is crucial for neuronal survival, synaptic plasticity, and cognitive function.

-

Activation of Tyrosine Hydroxylase (TH): this compound has been demonstrated to enhance the levels and mRNA expression of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine (B1679862), and epinephrine).[3][4] This action is particularly prominent in the locus coeruleus (LC), the primary source of norepinephrine in the brain. The activation of TH contributes to the neuroprotective and antidepressant-like effects of this compound.

Pharmacokinetics

Pharmacokinetic studies in mice have revealed favorable properties for this compound, suggesting its potential for oral administration and sustained action.

Table 1: Pharmacokinetic Parameters of this compound in Mice (40 mg/kg dose) [3][5]

| Parameter | Oral (PO) Administration | Intraperitoneal (IP) Administration |

| Cmax (mg/L) | 1.325 ± 0.108 | 2.713 ± 0.68 |

| Tmax (h) | 1 | 0.5 |

| Oral Bioavailability (%) | 75 | - |

| Half-life (t1/2) (h) | 7.58 | - |

Safety and Toxicology

Preclinical safety studies have been conducted to evaluate the toxicological profile of this compound.

Table 2: Subchronic Oral Toxicity of this compound in C57BL/6 Mice (14-day study) [3][5]

| Dose Group | Mortality Rate (%) | Observed Toxicities |

| Control (Water) | 0 | None observed |

| 20 mg/kg/day | 0 | Good safety profile |

| 80 mg/kg/day | 20 | Hepatotoxicity |

Therapeutic Potential

This compound has demonstrated therapeutic potential in preclinical models of various CNS disorders.

Neurodegenerative Disorders

-

Alzheimer's Disease (AD): In the 5xFAD transgenic mouse model of AD, this compound treatment has been shown to reduce amyloid burden in the hippocampus and cortex.[1][2] It also normalizes anxiety-like behaviors and reduces hyperlocomotion observed in these mice.[1][2] The underlying mechanism is believed to be linked to its ability to reduce neuroinflammation and enhance neurotrophic support through the cAMP/BDNF pathway.[1][2]

-

Multiple Sclerosis (MS): this compound is being explored for its therapeutic potential in experimental models of MS, where it has been shown to enhance noradrenergic activity.[6]

Depression

In rodent models of ultrasound-induced depression, chronic administration of this compound (20 mg/kg, IP) for 21 days diminished depression-like symptoms.[4] Specifically, it restored sucrose (B13894) preference and increased social interaction time.[4] This antidepressant-like effect is associated with increased levels of norepinephrine and dopamine (B1211576) in the brainstem and striatum, and a significant increase in tyrosine hydroxylase levels in the locus coeruleus.[4]

Cognitive Enhancement

This compound has shown specific procognitive effects, particularly in improving episodic memory as demonstrated in the novel object recognition test, without affecting motor activity.[3][5] This cognitive enhancement is linked to its ability to promote neuroplasticity through the modulation of key transcriptional programs in the locus coeruleus.[3][5]

Experimental Protocols

Subchronic Oral Toxicity Study in Mice

-

Animals: Mature C57BL/6 mice, with an equal number of males and females per group.

-

Groups:

-

Control group: Received water (solvent).

-

Therapeutic dose group: Received this compound at 20 mg/kg body weight.

-

High-dose group: Received this compound at 80 mg/kg body weight.

-

-

Administration: this compound was dissolved in water and administered orally once a day via a metal tube for 14 consecutive days.

-

Parameters Monitored:

-

Mortality and clinical signs of toxicity.

-

Body weight changes.

-

Hematological parameters.

-

Biochemical parameters of blood.

-

Histopathological examination of major organs.

-

Pharmacokinetic Analysis in Mice

-

Animals: Male C57BL/6 mice.

-

Dose and Administration: A single dose of 40 mg/kg this compound was administered either orally (PO) or intraperitoneally (IP).

-

Sample Collection: Blood samples were collected at various time points over 24 hours.

-

Analytical Method: this compound concentrations in plasma were quantified using a validated Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) method.

-

Pharmacokinetic Parameters Calculated: Maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), half-life (t1/2), and oral bioavailability.

Novel Object Recognition (NOR) Test

-

Apparatus: An open-field arena.

-

Procedure:

-

Habituation: Mice are allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on the day before the test.

-

Training (Familiarization) Phase: Two identical objects are placed in the arena, and each mouse is allowed to explore them for a defined duration (e.g., 10 minutes).

-

Test Phase: After a retention interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded for a set period (e.g., 5-10 minutes).

-

-

Data Analysis: The discrimination index (DI) is calculated as: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A higher DI indicates better recognition memory.

Signaling Pathways and Workflows

This compound's Proposed Mechanism of Action

Caption: Proposed signaling cascade of this compound.

Experimental Workflow for Preclinical Evaluation

Caption: Workflow for preclinical evaluation of this compound.

Transcriptomic Profile in the Locus Coeruleus

Transcriptomic analysis of the locus coeruleus in mice treated with this compound (20 mg/kg for 5 days) identified several differentially expressed genes, providing insights into its molecular mechanism.

Table 3: Differentially Expressed Genes in the Locus Coeruleus of this compound-Treated Mice [3][5]

| Gene | Regulation | Putative Function |

| Npas3 | Upregulated | Regulator of neurogenesis and synaptic plasticity |

| Cfap69 | Upregulated | Regulator of neurogenesis and synaptic plasticity |

| Ctss | Downregulated | Associated with neuroinflammation |

| Hspa1b | Downregulated | Associated with neuroinflammation |

Note: Specific fold-change values were not available in the reviewed literature.

Clinical Development and Future Directions

While preclinical data for this compound are promising, its clinical development has been limited. Some sources indicate that a few clinical trials were conducted; however, further development was reportedly abandoned.[6] The specific reasons for the discontinuation of these trials are not publicly available, which represents a significant gap in the comprehensive evaluation of this compound's therapeutic potential.

Future research should focus on several key areas:

-

Dose-response studies: To establish the optimal therapeutic window for different indications.

-

Chronic toxicity studies: To assess the long-term safety profile of this compound.

-

Elucidation of downstream targets: To further delineate the molecular pathways modulated by this compound.

-

Clinical trials: Well-designed clinical trials are necessary to validate the preclinical findings and to assess the efficacy and safety of this compound in human populations for various CNS disorders.

Conclusion

This compound is a promising neuropsychopharmacological agent with a unique multi-target mechanism of action that favorably modulates key pathways involved in neuroprotection, neuroplasticity, and mood regulation. Its encouraging preclinical profile, including good oral bioavailability, cognitive-enhancing effects, and antidepressant-like properties, warrants further investigation. Addressing the current gaps in clinical data is crucial to fully realize the therapeutic potential of this compound for the treatment of debilitating CNS disorders.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Vindeburnol's Impact on Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vindeburnol, a structural analog of the cerebral vasodilator vincamine, has demonstrated significant potential in modulating neuroinflammation within the brain. Preclinical studies utilizing mouse models of multiple sclerosis and Alzheimer's disease have elucidated its neuroprotective effects, which appear to be mediated through the enhancement of the noradrenergic system, reduction of glial activation, and promotion of neuronal survival pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against neuroinflammation, including available data on its efficacy, detailed experimental protocols for relevant preclinical models, and a visualization of the proposed signaling pathways.

Introduction

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases, including multiple sclerosis (MS) and Alzheimer's disease (AD). The activation of glial cells, such as astrocytes and microglia, leads to the release of pro-inflammatory cytokines and other neurotoxic molecules, contributing to neuronal damage and disease progression. This compound has emerged as a promising therapeutic candidate due to its ability to attenuate these neuroinflammatory processes. This document synthesizes the available preclinical findings on this compound's impact on neuroinflammation, offering a technical resource for the scientific community.

Efficacy of this compound in Preclinical Models

This compound has been evaluated in established mouse models of neurodegenerative diseases, demonstrating a consistent reduction in neuroinflammatory markers and associated pathologies. The primary findings are summarized below.

Data Presentation

Table 1: Summary of this compound's Effects in a Mouse Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)

| Parameter | Effect of this compound Treatment | Reference |

| Clinical Score | Significantly reduced | [1][2] |

| Neuroinflammation | Significantly reduced | [1] |

| Astrocyte Activation | Decreased in the cerebellum and Locus Coeruleus | [2] |

| Demyelinated Regions | Reduced number in the cerebellum | [2] |

| Norepinephrine (B1679862) (NA) Levels | Increased in the spinal cord | [2] |

| Locus Coeruleus (LC) TH+ Neuronal Hypertrophy | Reduced | [2] |

| LC Survival and Maturation Genes | Increased expression | [2] |

| Pro-inflammatory Cytokine Production (Splenic T cells) | Not significantly reduced | [2] |

Table 2: Summary of this compound's Effects in a Mouse Model of Alzheimer's Disease (5xFAD)

| Parameter | Effect of this compound Treatment | Reference |

| Neuroinflammation | Reduced | [3] |

| Amyloid Burden | Reduced in the hippocampus and cortex | [3] |

| Anxiety-like Behavior | Normalized | [3] |

| Hyperlocomotion | Reduced | [3] |

| Neuronal BDNF Expression | Increased (in vitro, cAMP-dependent) | [3] |

| Phosphodiesterase (PDE) Activity | Inhibited (in vitro, EC50 ≈ 50 μM) | [3] |

Proposed Mechanism of Action

The neuroprotective effects of this compound against neuroinflammation are believed to be multifactorial, primarily revolving around its action on the Locus Coeruleus (LC) and subsequent enhancement of noradrenergic signaling.

Modulation of the Locus Coeruleus-Norepinephrine (LC-NA) System

The LC is the principal source of norepinephrine (NA) in the brain, a neurotransmitter with potent anti-inflammatory properties. In neurodegenerative conditions, the LC is often compromised. This compound appears to exert a protective effect on LC neurons, leading to increased NA levels throughout the central nervous system.[1][2] This increase in NA can suppress the activation of microglia and astrocytes, thereby reducing the production of pro-inflammatory mediators.

cAMP-Dependent Increase in Brain-Derived Neurotrophic Factor (BDNF)

In vitro studies have shown that this compound increases the expression of Brain-Derived Neurotrophic Factor (BDNF) in a manner dependent on cyclic adenosine (B11128) monophosphate (cAMP).[3] BDNF is a crucial neurotrophin that supports neuronal survival, growth, and synaptic plasticity. Its upregulation can counteract the neurodegenerative processes exacerbated by neuroinflammation. The increase in cAMP is likely due to this compound's inhibitory effect on phosphodiesterases (PDEs), enzymes that degrade cAMP.[3]

Signaling Pathway Diagram

References

- 1. The locus coeruleus neuroprotective drug this compound normalizes behavior in the 5xFAD transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological intervention in a transgenic mouse model improves Alzheimer’s-associated pathological phenotype: Involvement of proteasome activation - PMC [pmc.ncbi.nlm.nih.gov]

Transcriptomic Analysis of Vindeburnol's Effects in the Locus Coeruleus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the transcriptomic analysis of Vindeburnol's effects on the locus coeruleus (LC), a critical brain region involved in various neurological processes. The information presented herein is synthesized from preclinical research and is intended to provide a framework for understanding the molecular mechanisms of this compound and for designing future studies.

Introduction

This compound, a synthetic derivative of eburnamine-vincamine alkaloids, has demonstrated potential in preclinical models of depression and neurodegeneration.[1] Understanding its molecular mechanism of action is crucial for its further development as a potential neurotropic agent. Transcriptomic analysis of the locus coeruleus, the principal site of noradrenaline synthesis in the brain, offers a powerful approach to elucidate the genetic and molecular pathways modulated by this compound.

A key preclinical study involving a comprehensive assessment of this compound in mice included a transcriptomic profiling of the locus coeruleus.[1] This analysis revealed that this compound administration led to the differential expression of a small number of genes, suggesting a targeted mechanism of action.[1] This guide will delve into the methodologies for such an analysis, present the available data, and visualize the implicated biological pathways.

Data Presentation: Differentially Expressed Genes

Transcriptomic analysis of the locus coeruleus in mice treated with this compound identified 10 differentially expressed genes.[1] The following table summarizes the key genes mentioned in the available literature. Please note that the complete list of 10 genes and their precise quantitative data (fold change, p-values) were not publicly available in the reviewed sources.

| Gene Symbol | Regulation by this compound | Putative Function in the Locus Coeruleus |

| Npas3 | Upregulated | A key regulator of neurogenesis and synaptic plasticity.[1] |

| Cfap69 | Upregulated | Associated with cilia and flagella; its function in the brain is an emerging area of research.[1] |

| Ctss | Downregulated | Associated with neuroinflammation.[1] |

| Hspa1b | Downregulated | Associated with neuroinflammation.[1] |

Experimental Protocols

The following is a synthesized, detailed methodology for a transcriptomic analysis of this compound's effects in the mouse locus coeruleus, based on standard practices in the field.

Animal Treatment and Tissue Collection

-

Animal Model: Male mice are used for the study.

-

Drug Administration: this compound is administered orally at a specified dose (e.g., 20 mg/kg/day) for a defined period (e.g., 14 days). A control group receives a vehicle solution.[1]

-

Euthanasia and Brain Extraction: Following the treatment period, mice are euthanized according to institutionally approved protocols. The brain is rapidly extracted and placed in a chilled, RNase-free solution.

-

Locus Coeruleus Microdissection: The brainstem is sectioned, and the locus coeruleus is microdissected under a microscope. This can be achieved using techniques like laser capture microdissection for high precision.

-

Sample Storage: The dissected tissue is immediately flash-frozen in liquid nitrogen and stored at -80°C until RNA extraction to preserve RNA integrity.

RNA Extraction

-

Homogenization: The frozen locus coeruleus tissue is homogenized in a lysis buffer (e.g., TRIzol) to disrupt the cells and release the RNA.

-

Phase Separation: Chloroform is added to the homogenate, followed by centrifugation to separate the mixture into aqueous and organic phases. The RNA remains in the upper aqueous phase.

-

RNA Precipitation: The aqueous phase is carefully collected, and RNA is precipitated using isopropanol.

-

Washing and Resuspension: The RNA pellet is washed with 75% ethanol (B145695) to remove impurities and then air-dried. The purified RNA is resuspended in RNase-free water.

-

Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), and the integrity is assessed using a bioanalyzer.

RNA Sequencing (RNA-Seq) Library Preparation

-

mRNA Enrichment: If focusing on protein-coding genes, messenger RNA (mRNA) is enriched from the total RNA sample using oligo(dT) magnetic beads that bind to the poly(A) tails of mRNA molecules.

-

Fragmentation: The enriched mRNA is fragmented into smaller pieces.

-

cDNA Synthesis: The fragmented mRNA is reverse transcribed into complementary DNA (cDNA) using random primers.

-

End Repair and Adapter Ligation: The ends of the cDNA fragments are repaired, and sequencing adapters are ligated to both ends. These adapters contain sequences necessary for binding to the sequencing flow cell and for indexing.

-

PCR Amplification: The adapter-ligated cDNA is amplified by PCR to generate a sufficient quantity of library for sequencing.

-

Library Quantification and Quality Control: The final library is quantified, and its size distribution is checked to ensure it is suitable for sequencing.

Sequencing and Bioinformatic Analysis

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina sequencer.

-

Quality Control of Raw Reads: The raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are trimmed.

-

Alignment to Reference Genome: The high-quality reads are aligned to the mouse reference genome.

-

Gene Expression Quantification: The number of reads mapping to each gene is counted to determine the expression level of each gene.

-

Differential Gene Expression Analysis: Statistical analysis (e.g., using DESeq2 or edgeR) is performed to identify genes that are significantly differentially expressed between the this compound-treated and control groups.[1]

-

Pathway and Functional Enrichment Analysis: The list of differentially expressed genes is analyzed to identify over-represented biological pathways, gene ontologies, and molecular functions.

Visualization of Pathways and Workflows

Experimental Workflow

Caption: Experimental workflow for transcriptomic analysis.

Putative Signaling Pathway: Npas3 Upregulation

The upregulation of Neuronal PAS Domain Protein 3 (Npas3) by this compound suggests a role in promoting neurogenesis and synaptic plasticity.[1] Npas3 is a transcription factor that can influence the expression of genes involved in neuronal development and function.

Caption: Npas3-mediated neurogenesis and synaptic plasticity.

Putative Signaling Pathway: Cfap69 Upregulation

Cilia and Flagella Associated Protein 69 (Cfap69) is known for its role in the formation and stability of cilia and flagella. Its upregulation in the locus coeruleus by this compound is a novel finding, and its specific function in neurons is yet to be fully elucidated. Cilia on neurons are implicated in signaling and sensory functions.

Caption: Cfap69 upregulation and potential neuronal function.

Putative Signaling Pathway: Neuroinflammation Downregulation

The downregulation of Cathepsin S (Ctss) and Heat Shock Protein Family A (Hsp70) Member 1B (Hspa1b) by this compound points to an anti-neuroinflammatory effect.[1] These genes are associated with the activation of microglia, the resident immune cells of the brain, and subsequent inflammatory cascades.

Caption: this compound's anti-neuroinflammatory effects.

References

Vindeburnol as a Potential Therapeutic Agent for Multiple Sclerosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vindeburnol, a synthetic derivative of the vinca (B1221190) alkaloid vincamine, has emerged as a compound of interest in preclinical models of central nervous system (CNS) disorders, including multiple sclerosis (MS). This technical guide provides an in-depth overview of the current scientific evidence surrounding this compound's potential as a treatment for MS. It details the proposed mechanism of action, summarizes key preclinical findings in experimental autoimmune encephalomyelitis (EAE) and cuprizone-induced demyelination models, and provides comprehensive experimental protocols. Furthermore, this guide explores the critical aspect of remyelination and discusses important considerations for future drug development, including the compound's pharmacokinetic profile and the need to investigate its direct effects on oligodendrocyte precursor cells.

Introduction

Multiple sclerosis is a chronic, inflammatory, and demyelinating autoimmune disease of the central nervous system. While current disease-modifying therapies primarily target the inflammatory component of MS, there is a significant unmet need for treatments that promote neuroprotection and myelin repair. This compound has shown potential in preclinical studies by targeting the locus coeruleus, a key brainstem nucleus involved in regulating inflammation and neuronal survival. This document aims to consolidate the existing preclinical data on this compound to inform further research and development efforts.

Mechanism of Action: Targeting the Locus Coeruleus-Noradrenaline System

Preclinical evidence suggests that this compound exerts its therapeutic effects in models of multiple sclerosis primarily through a central mechanism of action revolving around the locus coeruleus (LC) and the noradrenergic system.

The LC is the principal source of noradrenaline (NA) in the CNS, a neurotransmitter with potent anti-inflammatory and neuroprotective properties.[1][2] In both MS patients and animal models, dysregulation and damage to the LC have been observed.[1][2]

This compound, a structural analog of the cerebral vasodilator vincamine, has been reported to increase the expression and activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in NA synthesis, within LC neurons.[1][2] This leads to several downstream effects that are beneficial in the context of neuroinflammation and demyelination:

-

Increased Noradrenaline Levels: By boosting TH activity, this compound increases the levels of NA in the spinal cord.[1][2]

-

Reduced Neuroinflammation: Elevated NA levels are associated with a reduction in the activation of astrocytes, a key cell type involved in the inflammatory cascade in the CNS.[1][2]

-

Neuroprotection: this compound has been shown to reduce the hypertrophy of TH-positive neurons in the LC, suggesting a protective effect on these crucial noradrenergic neurons.[1][2] It also increases the expression of genes involved in LC survival and maturation.[1][2]

It is important to note that this compound's primary action appears to be within the CNS, as it did not significantly reduce pro-inflammatory cytokine production from splenic T cells in the EAE model, suggesting a limited peripheral immunomodulatory effect.[1][2]

dot

Caption: Proposed mechanism of this compound in EAE.

Preclinical Efficacy in Multiple Sclerosis Models

This compound has been evaluated in two key animal models relevant to multiple sclerosis: the experimental autoimmune encephalomyelitis (EAE) model, which mimics the inflammatory and demyelinating aspects of the disease, and the cuprizone (B1210641) model, a toxic model of demyelination that is particularly useful for studying remyelination.

Experimental Autoimmune Encephalomyelitis (EAE) Model

In a widely cited study, this compound was administered to female C57BL/6 mice at the first appearance of clinical signs of EAE induced by myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide.[1][2]

Key Findings:

-

Clinical Improvement: While clinical signs initially worsened for about a week in both treated and vehicle groups, the this compound-treated mice subsequently showed improvement, whereas the vehicle group continued to deteriorate.[1][2]

-

Reduced Demyelination: Histological analysis of the cerebellum revealed that this compound treatment reduced the number of demyelinated regions.[1][2]

-

Decreased Astrocyte Activation: this compound treatment led to a decrease in astrocyte activation in both the cerebellum and the locus coeruleus.[1][2]

Cuprizone-Induced Demyelination Model

The cuprizone model is used to study demyelination and remyelination independent of a significant inflammatory component. A study investigating this compound in this model provides insights into its potential pro-remyelination effects.

Key Findings:

-

The study abstract indicates that this compound demonstrated potential to enhance the recovery of brain tissue following demyelination in a cuprizone-induced model.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value |

| Oral Bioavailability | 75% |

| Half-life (t½) | 7.58 hours |

| Dosage (Toxicity Study) | 20 mg/kg (good safety profile), 80 mg/kg (20% mortality and hepatotoxicity) |

| Dosage (PK Analysis) | 40 mg/kg |

Data from a comprehensive preclinical assessment in mice.

Experimental Protocols

MOG35-55 Induced EAE in C57BL/6 Mice (Summarized Protocol)

This protocol is a generalized procedure based on standard methods for inducing EAE with MOG35-55 in C57BL/6 mice, consistent with the model used in this compound studies.

Materials:

-

Female C57BL/6 mice (8-12 weeks old)

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis Toxin (PTX)

-

Sterile Phosphate-Buffered Saline (PBS)

-

This compound (for treatment group)

-

Vehicle solution (for control group)

Procedure:

-

Immunization (Day 0):

-

Prepare an emulsion of MOG35-55 in CFA.

-

Anesthetize mice and administer a subcutaneous injection of the MOG35-55/CFA emulsion, typically at two sites on the flank.

-

Administer an intraperitoneal (i.p.) injection of PTX in PBS.

-

-

Second PTX Injection (Day 2):

-

Administer a second i.p. injection of PTX.

-

-

Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

-

Score clinical signs using a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

-

-

Treatment Initiation:

-

Upon the first appearance of clinical signs (typically around day 10-14), randomize mice into treatment and vehicle control groups.

-

Administer this compound or vehicle daily via the desired route (e.g., oral gavage, i.p. injection).

-

-

Endpoint Analysis:

-

Continue daily clinical scoring.

-

At the end of the study period, euthanize mice and collect tissues (spinal cord, brain) for histological analysis (e.g., Luxol Fast Blue staining for demyelination, immunohistochemistry for astrocytes and microglia).

-

dot

Caption: Experimental workflow for EAE induction and treatment.

Cuprizone-Induced Demyelination (Summarized Protocol)

This protocol is a generalized procedure for inducing demyelination using cuprizone.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Powdered rodent chow

-

Cuprizone (bis(cyclohexanone)oxaldihydrazone)

-

This compound (for treatment group)

-

Vehicle solution (for control group)

Procedure:

-

Demyelination Phase:

-

Feed mice a diet containing 0.2% (w/w) cuprizone mixed into powdered chow for 5-6 weeks to induce demyelination.

-

-

Remyelination and Treatment Phase:

-

After the demyelination phase, return mice to a normal diet.

-

Randomize mice into treatment and vehicle control groups.

-

Administer this compound or vehicle daily.

-

-

Endpoint Analysis:

-

At various time points during the remyelination phase, euthanize mice.

-

Collect brain tissue, particularly the corpus callosum, for analysis.

-

Assess demyelination and remyelination using techniques such as Luxol Fast Blue staining, immunohistochemistry for myelin proteins (e.g., MBP), and electron microscopy.

-

The Critical Question of Remyelination and Oligodendrocyte Differentiation

While this compound's anti-inflammatory and neuroprotective effects are promising, its potential to directly promote remyelination is a crucial area for investigation. Remyelination is the process by which new myelin sheaths are formed around demyelinated axons, a process carried out by oligodendrocytes that differentiate from oligodendrocyte precursor cells (OPCs).

A significant point of consideration comes from research on a structurally related compound, vinpocetine (B1683063) . A study has shown that vinpocetine exerts a negative effect on myelin expression and decreases the morphological complexity of OPCs, suggesting an overall negative impact on their maturation .[3] This inhibitory effect was found to be mediated through the inhibition of IκB kinase (IKK).[3]